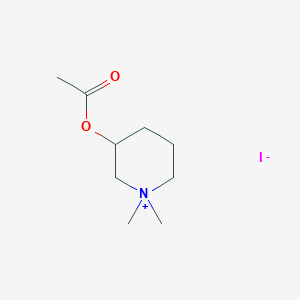
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is a chemical compound that features a piperidine ring substituted with an acetyloxy group and a dimethyl group, with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide typically involves the acetylation of 1,1-dimethylpiperidin-3-ol followed by quaternization with methyl iodide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process. The quaternization step is usually carried out in an aprotic solvent like acetonitrile or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the final product.
化学反応の分析
Types of Reactions
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidinium salts.
科学的研究の応用
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The piperidinium ion can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
類似化合物との比較
Similar Compounds
1,1-Dimethylpiperidin-3-ol: The parent compound without the acetyloxy group.
3-(Acetyloxy)piperidine: A similar compound with a piperidine ring but without the dimethyl substitution.
1,1-Dimethylpiperidin-1-ium chloride: A similar quaternary ammonium compound with a chloride counterion.
Uniqueness
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is unique due to the presence of both the acetyloxy group and the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
37147-87-8 |
|---|---|
分子式 |
C9H18INO2 |
分子量 |
299.15 g/mol |
IUPAC名 |
(1,1-dimethylpiperidin-1-ium-3-yl) acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-8(11)12-9-5-4-6-10(2,3)7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FEHRPEULSBSCTF-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1CCC[N+](C1)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
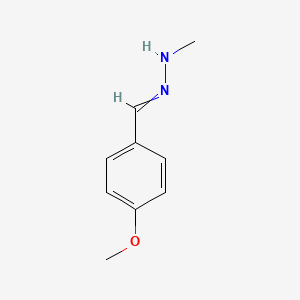
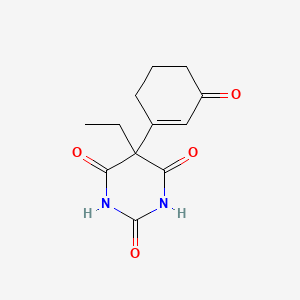
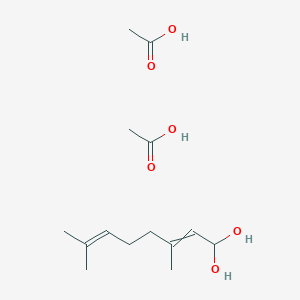
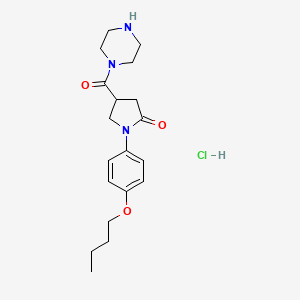
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
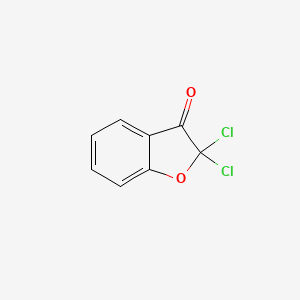
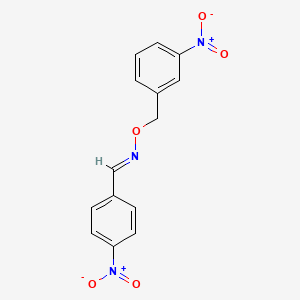
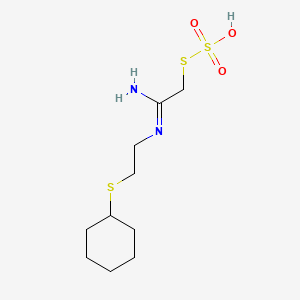
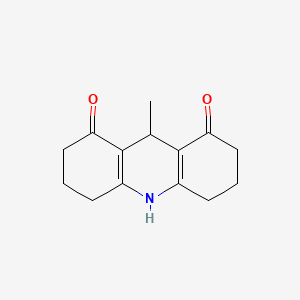
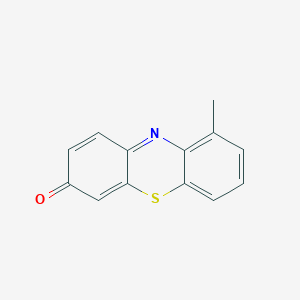
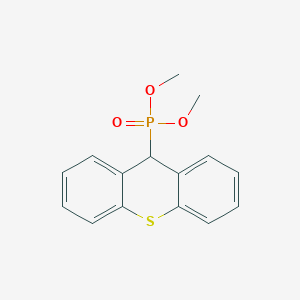
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
